molecular formula C19H21NO2 B606017 Benamocaine CAS No. 39787-47-8

Benamocaine

Cat. No.: B606017
CAS No.: 39787-47-8
M. Wt: 295.382
InChI Key: LBQGJHNNGUZLOH-MSOLQXFVSA-N
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Description

Benamocaine is a local anesthetic agent historically referenced in pharmaceutical literature, categorized among ester-type anesthetics due to its structural and functional similarities to compounds like benzocaine and cocaine . While detailed pharmacological data on this compound is scarce in modern literature, its inclusion in the Derwent Drug File Thesaurus (1998) alongside established anesthetics such as benzocaine and bupivacaine suggests its role in blocking sodium channels to inhibit neuronal signal transmission . The compound’s name follows the "-caine" suffix convention, typical of ester or amide anesthetics, though its exact chemical structure remains unspecified in available sources.

Properties

CAS No.

39787-47-8

Molecular Formula

C19H21NO2

Molecular Weight

295.382

IUPAC Name

1-Naphthalenol, 2-(dimethylamino)-1,2,3,4-tetrahydro-, benzoate (ester), cis-

InChI

InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-,18+/m1/s1

InChI Key

LBQGJHNNGUZLOH-MSOLQXFVSA-N

SMILES

CN(C)[C@@H]1CCc2ccccc2[C@@H]1OC(=O)c3ccccc3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benamocaine;  YAU-17

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Benamocaine’s pharmacological profile can be inferred through comparison with well-characterized local anesthetics. Below is a detailed analysis of its similarities and differences with benzocaine, cocaine, and bupivacaine.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Chemical Class Molecular Formula CAS Number Primary Use Onset/Duration Metabolism Toxicity Considerations
This compound Ester (inferred) Not specified Not available Topical anesthesia Moderate (inferred) Plasma esterases Limited data; likely low systemic absorption
Benzocaine Ester C₉H₁₁NO₂ 94-09-7 Topical (e.g., creams) Rapid/Short-acting Plasma esterases Low toxicity; rare methemoglobinemia
Cocaine Ester C₁₇H₂₁NO₄ 50-36-2 Mucosal anesthesia Rapid/Short-acting Plasma and hepatic High cardiovascular and CNS toxicity
Bupivacaine Amide C₁₈H₂₈N₂O 2180-92-9 Nerve blocks, epidural Slow/Long-acting Hepatic (CYP450) Cardiotoxic at high doses

Key Findings:

Chemical Class :

  • This compound is likely an ester-based anesthetic , akin to benzocaine and cocaine, due to shared naming conventions and historical classifications . Esters are hydrolyzed by plasma esterases, resulting in shorter durations compared to amides like bupivacaine .
  • Bupivacaine’s amide structure confers metabolic stability, requiring hepatic processing for elimination .

Clinical Applications :

  • This compound’s inferred topical use aligns with benzocaine, which is employed in over-the-counter products for mucosal pain relief .
  • Cocaine retains niche use in otolaryngology due to its vasoconstrictive properties, while bupivacaine’s long duration makes it suitable for surgical anesthesia .

Toxicity Profiles: this compound’s safety data is unverified, but ester anesthetics generally exhibit lower systemic toxicity than amides. However, ester metabolites (e.g., para-aminobenzoic acid in benzocaine) can trigger allergic reactions or methemoglobinemia . Cocaine’s adrenergic effects pose risks of hypertension and arrhythmias, whereas bupivacaine’s cardiotoxicity limits its maximum dosage .

Mechanistic and Pharmacokinetic Insights

  • Sodium Channel Blockade : Like all local anesthetics, this compound likely inhibits voltage-gated sodium channels, preventing depolarization and pain signal transmission. Esters typically exhibit lower potency than amides due to faster metabolism .
  • Metabolism : Ester anesthetics like this compound are hydrolyzed by plasma cholinesterases, whereas amides (e.g., bupivacaine) undergo cytochrome P450-mediated degradation. This distinction affects duration and drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benamocaine
Reactant of Route 2
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Benamocaine

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